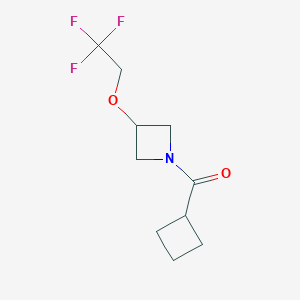

Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a cyclobutyl group linked to an azetidine ring substituted with a 2,2,2-trifluoroethoxy moiety. This structure combines the steric constraints of the cyclobutane ring with the electronic effects of the trifluoroethoxy group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

cyclobutyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO2/c11-10(12,13)6-16-8-4-14(5-8)9(15)7-2-1-3-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFTAVFDQWQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable leaving group.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced through a coupling reaction, such as a Grignard reaction or a Suzuki-Miyaura coupling, using cyclobutyl halides or boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the azetidine ring or the cyclobutyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Trifluoroethanol (CF₃CH₂OH), Cyclobutyl halides, Boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with the target. The cyclobutyl and azetidine rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethoxy vs. Other Fluorinated Groups

The 2,2,2-trifluoroethoxy group in the target compound distinguishes it from analogs like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (). The latter, a transition-state analog inhibitor of acetylcholinesterase, uses a trifluoroacetyl group to mimic enzymatic substrates. Kinetic studies show that its fluorine atoms enhance electrophilicity and slow-binding inhibition via strong hydrogen-bond interactions with catalytic residues .

Cyclobutane-Containing Analogs

The cyclobutyl moiety is shared with 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone (). X-ray and DFT studies on this analog reveal that the cyclobutane ring adopts a puckered conformation, introducing strain that may enhance reactivity or binding rigidity.

Azetidine Derivatives

Azetidine rings are present in Cyclobutyl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (). Here, the azetidine is substituted with a thiophene-oxadiazole group instead of trifluoroethoxy. The oxadiazole’s π-electron-deficient nature contrasts with the electron-withdrawing trifluoroethoxy group, suggesting divergent electronic profiles. Safety data for this analog highlight precautions for heat and ignition sources, implying that the target compound may also require similar handling due to its fluorinated substituents .

Trifluoroethoxy-Containing Herbicides

These compounds leverage fluorine’s electronegativity to stabilize sulfonylurea linkages, enhancing herbicidal activity. This underscores the broader role of trifluoroethoxy groups in improving chemical stability and bioactivity across diverse applications .

Key Comparative Data

Research Implications

- Synthetic Challenges : The trifluoroethoxy group’s introduction likely requires specialized fluorination techniques, as seen in ’s pyridine derivatives.

- Therapeutic Potential: The azetidine ring’s rigidity and fluorine’s metabolic resistance () position the compound for CNS or antimicrobial applications, though biological data are lacking.

- Safety Considerations : Analogous compounds () emphasize flammability risks, necessitating strict storage protocols for the target molecule.

Biological Activity

Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 251.23 g/mol. The structure features a cyclobutyl group and an azetidine ring, which may contribute to its biological activities.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator for certain receptors involved in metabolic processes. For instance, azetidine derivatives have been shown to influence GPR119 modulation, which is associated with glucose metabolism and insulin secretion .

Biological Activities

The compound exhibits several biological activities:

- Antidiabetic Effects : As a GPR119 modulator, it has potential applications in the treatment of type 2 diabetes by enhancing insulin secretion and improving glucose tolerance.

- Calcium Channel Blockade : Similar compounds have demonstrated the ability to block calcium T channels, which are crucial in various physiological processes including neurotransmitter release and muscle contraction .

- Antimicrobial Activity : Some azetidine derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of related compounds:

- Case Study on GPR119 Modulators :

- Calcium Channel Blockers :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.